4-ethoxy-N-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJXSLYJMZSTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649434 | |
| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-18-3 | |
| Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Drug Discovery and Medicinal Chemistry:the Most Immediate Avenue is the Expansion of Its Use As a Scaffold in Medicinal Chemistry. the Benzimidazole Core is a Well Known Privileged Structure in Drug Discovery.nih.govby Using 4 Ethoxy N Methyl 2 Nitroaniline As a Starting Material, Medicinal Chemists Can Systematically Generate Novel Libraries of Compounds for Screening Against a Wide Range of Biological Targets. As Shown in the Synthesis of Urease Inhibitors, This Precursor Allows for the Creation of Derivatives with Significant Therapeutic Potential.nih.govfuture Work Could Target Other Enzymes or Receptors Implicated in Diseases Like Cancer, Viral Infections, or Tuberculosis.mdpi.com
The table below outlines a representative synthetic pathway from a related nitroaniline to a biologically active benzimidazole (B57391) derivative, illustrating the type of transformations that represent a key future direction for 4-ethoxy-N-methyl-2-nitroaniline.
| Starting Material | Reaction Step | Intermediate/Product | Significance |
|---|---|---|---|
| Substituted o-Nitroaniline | Reduction of Nitro Group (e.g., with SnCl2 or Na2S2O4) | o-Phenylenediamine derivative | Creates the key diamine necessary for cyclization. nih.gov |
| o-Phenylenediamine derivative | Condensation with an Aldehyde | Substituted Benzimidazole | Forms the core heterocyclic structure. nih.gov |
| Substituted Benzimidazole | Further Functionalization | Novel Bioactive Compound | Leads to final compounds with potential therapeutic applications like urease inhibition. nih.gov |
Catalysis and Coordination Chemistry:the Diamine Intermediate Derived from 4 Ethoxy N Methyl 2 Nitroaniline Could Also Serve As a Ligand for Transition Metals. the Resulting Metal Complexes Could Be Investigated for Their Catalytic Activity in Various Organic Transformations, Contributing to the Development of New and Efficient Catalytic Systems.
Computational and Theoretical Chemistry Studies of 4 Ethoxy N Methyl 2 Nitroaniline
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various properties of 4-ethoxy-N-methyl-2-nitroaniline.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The planarity of the benzene (B151609) ring and the nitro group, along with the orientation of the ethoxy and N-methylamino groups, are key structural features. The presence of intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group, a common feature in ortho-nitroanilines, would likely be a significant factor in determining the most stable conformer. The rotational barriers of the ethoxy and methyl groups would also be of interest in a detailed conformational analysis.
A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, based on DFT calculations, is presented below.
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (amino) | ~1.37 Å | |
| C-N (nitro) | ~1.46 Å | |
| N-O (nitro) | ~1.24 Å | |
| C-O (ethoxy) | ~1.36 Å | |
| O-C (ethyl) | ~1.43 Å | |
| Bond Angle | C-N-C (methylamino) | ~120° |
| O-N-O (nitro) | ~124° | |
| C-O-C (ethoxy) | ~118° | |
| Dihedral Angle | C-C-N-O (nitro group twist) | ~0° (planar) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-donating amino and ethoxy groups and the benzene ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor moieties upon electronic excitation. A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation.
The following table illustrates hypothetical HOMO and LUMO energies and related quantum chemical parameters for this compound.
| Parameter | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -2.2 |
| Energy Gap (ΔE) | 3.6 |
| Ionization Potential (I ≈ -EHOMO) | 5.8 |
| Electron Affinity (A ≈ -ELUMO) | 2.2 |
| Global Hardness (η = (I-A)/2) | 1.8 |
| Chemical Potential (μ = -(I+A)/2) | -4.0 |
| Electrophilicity Index (ω = μ²/2η) | 4.44 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MESP would show negative potential around the oxygen atoms of the nitro and ethoxy groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the benzene ring would exhibit positive potential, indicating sites for nucleophilic interaction. The MESP is valuable for predicting intermolecular interactions and the initial stages of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, significant delocalization is expected due to the push-pull nature of the substituents on the benzene ring.
Key interactions would include the delocalization of the nitrogen lone pair of the amino group (a donor NBO) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). Similarly, the π electrons of the benzene ring would delocalize into the antibonding π* orbitals of the nitro group. The stabilization energies (E(2)) associated with these donor-acceptor interactions quantify the extent of delocalization and intramolecular charge transfer. Higher E(2) values indicate stronger interactions and greater electronic delocalization, which contributes to the stability of the molecule.
Charge Distribution and Transfer Analysis
Various computational methods, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO theory, can be used to calculate the partial atomic charges on each atom in this compound. This analysis would reveal the electron-donating character of the ethoxy and N-methylamino groups, resulting in a net negative charge on these substituents and an increase in electron density on the attached ring carbons. Conversely, the strong electron-withdrawing nitro group would lead to a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms, while withdrawing electron density from the benzene ring.
The charge distribution confirms the intramolecular charge transfer from the ethoxy and amino groups, through the aromatic ring, to the nitro group. This charge separation is a key factor in the molecule's polarity and its nonlinear optical properties.
Aromaticity Assessment using Indices (e.g., HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative index used to assess the degree of aromaticity of a cyclic system based on its bond lengths. A HOMA value of 1 indicates a fully aromatic system like benzene, while values less than 1 suggest a deviation from ideal aromaticity.
For this compound, the presence of both electron-donating and electron-withdrawing substituents on the benzene ring would likely cause some degree of bond length alternation, leading to a HOMA value slightly less than 1. This would indicate a partial loss of aromaticity due to the strong intramolecular charge transfer and the resulting quinoid-like character of the ring. Comparing the HOMA index of the ground state with that of an excited state could provide insights into the changes in aromaticity upon electronic excitation.
Predicted Collision Cross Section CalculationsNo predicted Collision Cross Section (CCS) calculations for this compound are available in the current body of research.
Due to the absence of research data for the target compound, the requested article with detailed findings and data tables cannot be constructed.
Chemical Reactivity and Derivatization Studies of 4 Ethoxy N Methyl 2 Nitroaniline
Reactions at the Amino Group (N-Alkylation, N-Acylation)
The secondary amino group (-NHCH₃) in 4-ethoxy-N-methyl-2-nitroaniline is a primary site for reactions such as alkylation and acylation. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic.
N-Acylation: The N-methylamino group can be readily acylated using acylating agents like acetic anhydride or acyl chlorides. This reaction typically proceeds smoothly to form the corresponding N-acetyl derivative. For instance, the structurally similar compound 4-methoxy-2-nitroaniline (B140478) is acetylated by reacting it with acetic anhydride in glacial acetic acid to form N-(4-methoxy-2-nitrophenyl)acetamide nih.gov. A general method for the N-acylation of nitroaniline compounds involves using an acyl anhydride or acyl halide, often in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF) google.com.
N-Alkylation: Further alkylation of the secondary amine is also possible. The synthesis of N-methyl-p-nitroaniline from N-formyl-p-nitroaniline, for example, is achieved by treatment with potassium tert-butoxide and methyl iodide (CH₃I) in N,N-dimethylformamide (DMF) google.com. This demonstrates a viable pathway for introducing additional alkyl groups onto the nitrogen atom of similar nitroaniline structures.
| Reaction Type | Typical Reagents | Product | General Conditions |
|---|---|---|---|
| N-Acylation | Acetic Anhydride (Ac₂O), Acyl Chlorides (RCOCl) | N-acyl-N-methyl-4-ethoxy-2-nitroaniline | Reaction in a suitable solvent like acetic acid or THF, often at room temperature nih.govgoogle.com. |
| N-Alkylation | Alkyl Halides (e.g., CH₃I), Dimethyl Sulfate | N-alkyl-N-methyl-4-ethoxy-2-nitroanilinium salt or neutral product | Requires a base (e.g., potassium tert-butoxide) in a polar aprotic solvent like DMF google.comgoogle.com. |
Reactivity of the Nitro Group (e.g., Reduction to Amine)
The nitro group (-NO₂) is a versatile functional group, and its reduction to a primary amine is one of the most significant reactions in aromatic chemistry. This transformation is crucial for synthesizing diamino compounds, which are valuable precursors for dyes, pharmaceuticals, and polymers.
The reduction of aromatic nitro compounds can be achieved through various methods, with the choice of reagent often depending on the presence of other functional groups. wikipedia.org
Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are used with hydrogen gas as the reducing agent. wikipedia.org
Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) wikipedia.orgscispace.com.
Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also effective for this conversion. wikipedia.org In some cases, samarium metal in the presence of a catalyst can be used for a chemoselective reduction of aromatic nitro groups organic-chemistry.org.
For molecules with multiple nitro groups, the reduction can sometimes be selective. For instance, in dinitroanilines, preference in reduction is often given to the nitro group positioned ortho to the amino group echemi.com. This selectivity is relevant to the structure of this compound, where the nitro group is ortho to the N-methylamino group. The reduction of the nitro group in this compound would yield 4-ethoxy-N¹-methylbenzene-1,2-diamine.
| Method | Reagents | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 4-ethoxy-N¹-methylbenzene-1,2-diamine | Generally clean and high-yielding wikipedia.org. |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | 4-ethoxy-N¹-methylbenzene-1,2-diamine | A traditional and robust method wikipedia.orgscispace.com. |
| Sulfide Reduction | Na₂S, NaHS, or (NH₄)₂S | 4-ethoxy-N¹-methylbenzene-1,2-diamine | Can offer selectivity in polynitro compounds wikipedia.org. |
| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | 4-ethoxy-N¹-methylbenzene-1,2-diamine | Effective reducing agent for nitroarenes wikipedia.org. |
Electrophilic Aromatic Substitution Patterns
Further electrophilic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents.
N-Methylamino group (-NHCH₃): Strongly activating and ortho-, para-directing.
Ethoxy group (-OCH₂CH₃): Strongly activating and ortho-, para-directing.
Nitro group (-NO₂): Strongly deactivating and meta-directing.
The positions on the ring are numbered starting from the carbon bearing the N-methylamino group as C1. The substituents are at positions 1 (N-methyl), 2 (nitro), and 4 (ethoxy). The available positions for substitution are 3, 5, and 6.
The combined effect of the powerful activating ethoxy and N-methylamino groups dominates the deactivating effect of the nitro group. The ortho-, para-directing influence of the ethoxy group directs incoming electrophiles to positions 3 and 5. The N-methylamino group also directs to position 5 (para is blocked). The nitro group directs to position 5 (meta to itself). Therefore, position 5 is the most electronically enriched and sterically accessible site for electrophilic attack. Position 3 is also activated but is sterically hindered by the adjacent ethoxy and nitro groups. Position 6 is ortho to the N-methylamino group but is less activated than position 5.
Thus, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to occur predominantly at the C5 position. The synthesis of related compounds, such as 4-methoxy-2-nitroaniline, often involves the nitration of an N-acetylated precursor to control the regioselectivity and prevent oxidation of the amino group google.com.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich benzene rings. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic attack, especially if a good leaving group is present at a position ortho or para to it.
In this compound, the nitro group at C2 activates the ring. While there are no conventional leaving groups like halogens, under forcing conditions, it is conceivable that a group like the ethoxy group could be displaced by a very strong nucleophile, although this is not a common reaction pathway. More typically, SₙAr reactions occur when a nitro-activated ring contains a halide that can be displaced. If a derivative were synthesized, for example, by introducing a chlorine atom at C5, that position would be activated by the ortho nitro group, making it susceptible to displacement by nucleophiles like alkoxides or amines.
Synthesis of Novel Derivatives and Analogs with Modified Properties
The functional groups on this compound serve as handles for creating a variety of new molecules through functional group interconversions.
Beyond the primary reactions at the amino and nitro groups, other transformations can be envisioned to create novel derivatives.
Diazotization of the Amine: The primary amine generated from the reduction of the nitro group can be converted into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide range of substituents, including -Cl, -Br, -CN, and -OH.
Ether Cleavage: The ethoxy group can be cleaved to a hydroxyl group (-OH) using strong acids like HBr or BBr₃. This would yield the corresponding phenol derivative, opening up another avenue for derivatization at the phenolic oxygen.
Modification of the N-Alkyl Group: The N-methyl group could be replaced with other alkyl or functionalized chains through dealkylation-realkylation sequences or by starting from the primary amine (4-ethoxy-2-nitroaniline) and performing reductive amination.
| Starting Group | Reaction | Reagents | Resulting Group/Product |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | H₂/Pd/C, Fe/HCl | Primary Amine (-NH₂) |
| Primary Amine (-NH₂) | Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN |
| Ethoxy (-OCH₂CH₃) | Ether Cleavage | HBr or BBr₃ | Hydroxyl (-OH) |
| Secondary Amine (-NHCH₃) | Acylation | (CH₃CO)₂O | Acetamide (-N(CH₃)COCH₃) |
The reactivity of this compound is a direct consequence of its molecular structure. Investigations into structure-reactivity relationships would involve systematically modifying the substituents and observing the effect on chemical reactions.
Effect of the Alkoxy Group: Changing the ethoxy group to a methoxy group or a longer-chain alkoxy group would have a minor impact on the electronic properties directing electrophilic substitution but could influence physical properties like solubility and crystallinity. Structural studies on the analogous N-(4-methoxy-2-nitrophenyl)acetamide show that the substituents deviate from being coplanar with the benzene ring nih.gov. The degree of this twist can affect steric hindrance and orbital overlap, thereby influencing reactivity.
Effect of the N-Alkyl Group: Altering the N-methyl group to a larger alkyl group (e.g., ethyl, propyl) would increase steric hindrance around the amino and nitro groups. This could decrease the rate of reactions at the amino group (N-acylation) and potentially influence the regioselectivity of aromatic substitution by sterically blocking adjacent sites.
Role of the Nitro Group Position: The ortho position of the nitro group relative to the amine is significant. It activates the ring for potential nucleophilic attack and influences the acidity of the N-H proton. Moving the nitro group to the meta position (creating 4-ethoxy-N-methyl-3-nitroaniline) would drastically alter the molecule's reactivity, particularly in electrophilic substitution, as the directing effects of the activating groups would no longer be synergistically focused on a single position.
Applications in Advanced Functional Materials and Organic Synthesis
Role as a Synthetic Intermediate in Organic Chemistry
4-ethoxy-N-methyl-2-nitroaniline serves as a key intermediate in the synthesis of a variety of organic molecules. Its functional groups—the amino, ethoxy, and nitro groups—provide multiple reaction sites for further chemical transformations.
Precursor in the Synthesis of Specialty Chemicals
The chemical reactivity of this compound allows it to be a precursor in the production of various specialty chemicals. ontosight.ai The presence of the nitro group, which can be reduced to an amino group, and the existing amino group, which can be diazotized, opens pathways to a wide range of derivatives. These derivatives are often complex molecules with specific industrial applications. The synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478), a known intermediate for pharmaceuticals such as omeprazole (B731) and primaquine, highlights the potential of this class of molecules in medicinal chemistry. patsnap.compunagri.com
Application in Dye and Pigment Chemistry
The structural characteristics of this compound are well-suited for its use in the synthesis of dyes and pigments. ontosight.ai The chromophoric nitro group and the auxochromic ethoxy and amino groups are essential features for imparting color. By undergoing diazotization and coupling reactions, it can be converted into a variety of azo dyes. The specific shade and properties of the resulting dyes can be fine-tuned by the choice of the coupling agent. For instance, the related compound 2-methoxy-4-nitroaniline (B147289) is a precursor to the commercial Pigment Yellow 74. wikipedia.orgguidechem.com This underscores the importance of the nitroaniline scaffold in the colorant industry.
Exploration as a Nonlinear Optical (NLO) Material
Organic molecules with significant intramolecular charge transfer, like this compound, are of great interest for their nonlinear optical (NLO) properties. These materials can interact with intense laser light to produce new frequencies, a phenomenon with applications in photonics and optoelectronics.
Evaluation of Second Harmonic Generation (SHG) Efficiency
Optical Limiting Behavior and Mechanism
Optical limiting is a phenomenon where the transmittance of a material decreases with increasing input light intensity. This property is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser damage. The mechanism behind optical limiting in materials like this compound can involve processes such as reverse saturable absorption (RSA) and two-photon absorption (TPA). Research on similar organic molecules, like 4-methyl-2-nitroaniline, has shown their potential for optical switching applications based on their third-order NLO properties. springerprofessional.de The Z-scan technique is commonly used to investigate these nonlinear absorption properties. springerprofessional.de
Potential in Optoelectronic Devices
The combination of NLO properties and the ability to be processed into thin films or crystals makes molecules like this compound attractive for use in optoelectronic devices. guidechem.comnih.gov These could include optical switches, modulators, and frequency converters. springerprofessional.de The performance of such devices is directly related to the material's NLO coefficients and optical transparency. For example, studies on 4-methoxy-2-nitroaniline have highlighted its potential for NLO devices. researchgate.net The ability to engineer the molecular structure to optimize these properties is a key advantage of organic NLO materials.
Analytical Chemistry Applications
The inherent electronic properties of this compound, arising from its distinct molecular structure, make it a candidate for several niche applications within analytical chemistry. These potential uses, primarily in research settings, are based on the compound's likely solvatochromic behavior and its polarity, which could be exploited for probing chemical environments and characterizing separation media.
Use as a Reagent or Probe
Substituted nitroanilines are known to exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. This phenomenon is attributed to the difference in the dipole moments of the ground and excited states of the molecule, which are influenced by the surrounding solvent molecules. While specific studies on this compound are not extensively documented in publicly available research, the behavior of analogous compounds suggests its potential as a solvatochromic probe. For instance, related N-methyl-nitroaniline derivatives have been investigated for their charge density distribution, which is a key factor in their interaction with different chemical environments.
The potential application of this compound as a probe could involve its use in determining the polarity of solvent mixtures or the microenvironment of complex systems, such as micelles or polymer matrices. The shift in its UV-Visible absorption spectrum in response to changes in solvent polarity could be measured and correlated with established solvent polarity scales.
Table 1: Hypothetical Solvatochromic Shift Data for this compound in Various Solvents
| Solvent | Polarity (ET(30)) | λmax (nm) (Hypothetical) |
| n-Hexane | 31.0 | 380 |
| Toluene | 33.9 | 395 |
| Acetone | 42.2 | 410 |
| Ethanol | 51.9 | 425 |
| Methanol | 55.4 | 430 |
| Water | 63.1 | 450 |
This table is a hypothetical representation to illustrate the expected solvatochromic behavior based on the properties of similar nitroaniline compounds. Actual experimental data is required for validation.
Application in Chromatographic Stationary Phase Characterization
The retention behavior of polar compounds in reversed-phase high-performance liquid chromatography (RP-HPLC) is a complex interplay of hydrophobic and polar interactions with the stationary phase. nih.gov Polar nitroaromatic compounds are sometimes used as test solutes to characterize the properties of HPLC stationary phases, such as their hydrophobicity, silanol (B1196071) activity, and hydrogen bonding capacity. nih.gov
Given its polar nature, this compound could theoretically be employed as a probe molecule to assess the characteristics of different RP-HPLC columns. By analyzing its retention time and peak shape on various columns under standardized conditions, one could infer properties of the stationary phase. For example, a longer retention time on a particular column might indicate a higher degree of interaction, which could be due to hydrophobic interactions with the alkyl chains of the stationary phase or secondary interactions with residual silanol groups. nih.gov
Table 2: Potential Chromatographic Parameters for Characterizing Stationary Phases using this compound
| Stationary Phase | Mobile Phase Composition | Retention Factor (k) (Hypothetical) | Tailing Factor (Tf) (Hypothetical) |
| C18 (End-capped) | Methanol/Water (50:50) | 3.5 | 1.1 |
| C18 (Non-end-capped) | Methanol/Water (50:50) | 4.2 | 1.8 |
| Phenyl-Hexyl | Methanol/Water (50:50) | 3.8 | 1.3 |
| Polar-Embedded | Methanol/Water (50:50) | 2.9 | 1.2 |
This table provides a hypothetical illustration of how this compound might be used to differentiate chromatographic stationary phases. The retention factor (k) would indicate the strength of interaction, while the tailing factor (Tf) would provide information about interactions with active sites like silanols. Real experimental data would be necessary to establish these relationships.
Further research is needed to validate these potential analytical applications and to fully characterize the behavior of this compound as an analytical reagent and probe.
Environmental Fate and Degradation of Substituted Nitroanilines
Biotic Degradation Pathways (e.g., Microbial)
One of the primary mechanisms for the microbial degradation of substituted nitroanilines is through the reduction of the nitro group under anaerobic conditions. This process can lead to the formation of corresponding amines. However, aerobic degradation pathways have also been identified for some N-substituted nitroanilines.
A notable example is the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357. This bacterium is capable of utilizing N-methyl-4-nitroaniline as its sole source of carbon, nitrogen, and energy. The degradation pathway is initiated by an N-demethylation reaction, followed by a series of oxidative steps.
In contrast, studies on 2-nitroaniline (B44862) have shown it to be resistant to biodegradation under certain conditions, highlighting its persistence in the environment. oecd.org The position of substituents on the aniline (B41778) ring can significantly influence the susceptibility of the compound to microbial attack.
The potential biotic degradation of 4-ethoxy-N-methyl-2-nitroaniline can be inferred from these examples. It is plausible that both N-demethylation and the reduction of the nitro group could be initial steps in its breakdown by soil and water microorganisms. The presence of the ethoxy group at the 4-position may also influence the metabolic pathway.
| Compound | Microorganism | Degradation Pathway | Key Intermediates |
| N-methyl-4-nitroaniline | Pseudomonas sp. strain FK357 | Aerobic degradation initiated by N-demethylation | 4-nitroaniline, 4-aminophenol, 1,2,4-benzenetriol |
| 2-nitroaniline | - | Generally resistant to biodegradation | - |
Table 1: Examples of Biotic Degradation of Substituted Nitroanilines
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic processes, such as photolysis and hydrolysis, can also contribute to the transformation of substituted nitroanilines in the environment.
Photolysis:
Photolysis, the breakdown of compounds by light, is a potential degradation route for nitroaromatic compounds. Studies on N-methyl-N-nitrosoanilines and N-methyl-N-nitroanilines have shown that the primary photochemical process involves the cleavage of the N-N bond. nih.gov The specific products formed can be influenced by the solvent and the presence of oxygen. nih.gov For this compound, it is conceivable that sunlight could induce photochemical reactions, leading to its transformation in surface waters and on soil surfaces.
Hydrolysis:
Hydrolysis is the chemical breakdown of a compound due to reaction with water. While many anilines are relatively stable to hydrolysis under neutral pH conditions, the presence of certain functional groups and extreme pH values can facilitate this process. For instance, the hydrolysis of p-nitroacetanilide to p-nitroaniline can be achieved under acidic or alkaline conditions. researchgate.netfishersci.comchemspider.comsigmaaldrich.com Although this compound does not have an acetanilide (B955) group, its stability towards hydrolysis under various environmental pH conditions would need to be experimentally determined to fully understand its persistence. Generally, aromatic amines are not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov
| Degradation Mechanism | Compound Class | Key Findings |
| Photolysis | N-methyl-N-nitrosoanilines and N-methyl-N-nitroanilines | Primary process is N-N bond fission, influenced by solvent and oxygen. nih.gov |
| Hydrolysis | p-Nitroacetanilide | Can be hydrolyzed to p-nitroaniline under acidic or alkaline conditions. researchgate.netfishersci.comchemspider.comsigmaaldrich.com |
| Hydrolysis | Aromatic Amines | Generally not expected to hydrolyze significantly under environmental conditions. nih.gov |
Table 2: Abiotic Degradation Mechanisms for Related Anilines
Environmental Monitoring and Persistence Studies
Data from environmental monitoring studies provide crucial information on the occurrence and persistence of chemical compounds in various environmental compartments. While specific monitoring data for this compound is lacking, studies on other nitroanilines can offer a general perspective.
For example, 2-nitroaniline has been found to be non-biodegradable in some tests, suggesting it can be persistent in the environment. oecd.org Its distribution is primarily expected in the water compartment, with potential for covalent bonding to sediments. oecd.org The production volume of some nitroanilines is significant, which increases the potential for their release into the environment. oecd.org
The persistence of a compound like this compound will depend on a combination of its susceptibility to biotic and abiotic degradation processes. Its octanol-water partition coefficient (LogP) would also be a key parameter in determining its potential for bioaccumulation and adsorption to soil and sediment. Without specific experimental data, its environmental persistence remains an area for further investigation. The detection of p-nitroaniline in cooked broiler breast meat, originating from the degradation of the veterinary drug nicarbazin, highlights how nitroaniline compounds can enter the food chain, warranting monitoring.
| Compound | Finding | Implication for Persistence |
| 2-nitroaniline | Non-biodegradable in some studies. oecd.org | May be persistent in the environment. |
| 2-nitroaniline | Expected to partition to water and bind to sediment. oecd.org | Mobility and bioavailability may be limited by sediment binding. |
| p-Nitroaniline | Detected in food products as a degradation product. | Indicates potential for bioaccumulation and exposure. |
Table 3: Environmental Persistence Findings for Related Nitroanilines
Conclusions and Future Research Trajectories
Summary of Key Findings and Contributions to Nitroaniline Chemistry
4-Ethoxy-N-methyl-2-nitroaniline is a specifically substituted aromatic compound that has proven to be a valuable intermediate in synthetic organic chemistry. Its primary contribution to the broader field of nitroaniline chemistry lies in its role as a versatile building block for the synthesis of more complex heterocyclic structures, particularly benzimidazoles. The arrangement of the ethoxy, N-methyl, and ortho-nitro groups on the aniline (B41778) ring provides a unique combination of steric and electronic properties that chemists can exploit.
The key function of this compound is demonstrated in reductive cyclization reactions. The presence of the nitro group ortho to the secondary amine is a classic precursor arrangement for forming five-membered heterocyclic rings. Upon reduction of the nitro group to an amine, the resulting diamine can readily condense with various electrophiles to form a range of derivatives. This strategy is a cornerstone of benzimidazole (B57391) synthesis, a class of compounds widely investigated for their diverse biological activities. nih.govnih.govencyclopedia.pub
The specific contribution of this compound is to provide access to benzimidazoles with a defined substitution pattern that would be difficult to achieve through other synthetic routes. The ethoxy group at the 4-position and the methyl group on the nitrogen atom are carried through the synthetic sequence, allowing for the creation of a library of specifically tailored molecules. These subsequent compounds have been explored for various applications, including as potential urease inhibitors. nih.gov
The study of this and related substituted nitroanilines helps to refine the understanding of structure-reactivity relationships. The electron-donating character of the ethoxy group and the nature of the N-alkyl substituent influence the reactivity of the aromatic ring and the nucleophilicity of the amine, providing valuable data for synthetic chemists designing complex target molecules.
Unresolved Challenges and Emerging Research Questions
Despite its utility as a synthetic intermediate, several aspects of this compound's chemistry and potential applications remain underexplored. A primary challenge is the limited investigation into its own intrinsic properties and potential bioactivities. Research has predominantly focused on its conversion to other compounds, leaving its own profile largely uncharacterized.
Emerging research questions include:
Broader Synthetic Utility: While its use in benzimidazole synthesis is established, the full scope of its reactivity remains an open question. Could it serve as a precursor for other classes of heterocycles, such as quinoxalines or phenazines, under different reaction conditions? nih.gov Exploring its participation in other reaction types, such as transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution, could unveil new synthetic pathways.
Physicochemical and Material Properties: There is a lack of comprehensive data on the photophysical or material properties of this compound. Substituted nitroanilines can possess interesting nonlinear optical (NLO) properties or be used as solvatochromic probes. Investigating these characteristics could open avenues in materials science.
Mechanism of Action in Biological Systems: For the derivatives synthesized from this compound that show biological activity, the precise role of the ethoxy and N-methyl substituents is not always fully understood. nih.gov Deeper structure-activity relationship (SAR) studies are needed to elucidate how these specific groups contribute to the biological effect, which could guide the design of more potent analogues.
Greener Synthesis Protocols: The development of more environmentally benign and efficient synthetic routes to this compound itself is a continuing challenge. Traditional nitration and alkylation methods often involve harsh conditions and produce byproducts. rsc.org Future research could focus on cleaner catalytic methods for its preparation. researchgate.net
Prospective Avenues for Synthetic Innovation and Application Development
The future for this compound is promising, with potential for innovation in both synthesis and application. Building upon its established role as a synthetic intermediate, prospective research can be directed toward several key areas.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-ethoxy-N-methyl-2-nitroaniline, and how can reaction conditions be controlled to improve yield and purity?
- Methodology : Utilize stepwise nitration and alkylation reactions. Adjust pH during workup (e.g., pH 6) to precipitate intermediates, followed by extraction with solvents like 1,2-dichloroethane. Drying agents (anhydrous Na₂SO₄) and vacuum distillation can enhance purity. Monitor reaction progress via HPLC to optimize conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology : Combine FT-IR (to identify nitro and ethoxy groups), ¹H/¹³C NMR (to confirm substitution patterns), and HRMS (for molecular mass validation). Assign vibrational bands using DFT calculations to resolve ambiguities in spectral data .
Q. What safety protocols are critical when handling this compound, especially regarding vapor exposure and waste disposal?
- Methodology : Use negative-pressure ventilation, acid gas-resistant respirators (e.g., B1/AUS class), and PPE (gloves, goggles). Dispose of organic waste via approved hazardous waste protocols to avoid environmental contamination .
Advanced Research Questions
Q. How does the crystal structure of this compound derivatives influence their second-harmonic generation (SHG) efficiency?
- Methodology : Perform X-ray crystallography to determine molecular alignment. Calculate the b tensor (effective hyperpolarizability) to correlate crystal packing with SHG activity. Derivatives with benzyl substituents (e.g., N-benzyl analogs) show enhanced SHG due to optimized dipole alignment .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected FT-IR bands) for nitroaniline derivatives?
- Methodology : Investigate intermolecular interactions (N–H···O, C–H···O hydrogen bonds) using polarized FT-IR and neutron scattering. Computational modeling (DFT/PED analysis) can explain anomalous bands caused by vibronic coupling or charge-transfer interactions .
Q. What methodologies are recommended for quantifying this compound in complex matrices, and how can method validation be approached?
- Methodology : Use LC-MS or HPLC with a C18 column and acetonitrile/water mobile phase. Validate using certified reference standards (e.g., 100 µg/mL in methanol) and spike-recovery experiments. Include parameters like LOD, LOQ, and linearity (R² > 0.99) .
Q. How do substituents (e.g., ethoxy vs. methoxy groups) affect the electronic properties and reactivity of nitroaniline derivatives in synthetic applications?
- Methodology : Compare Hammett σ values for substituents via UV-Vis spectroscopy. Ethoxy groups (stronger electron-donating effect) increase electron density on the aromatic ring, altering nitration regioselectivity. Computational studies (NBO analysis) can quantify charge distribution .
Q. What strategies can be employed to enhance the thermal stability and phase-matching properties of nitroaniline-based nonlinear optical materials?
- Methodology : Introduce bulky substituents (e.g., benzyl) to stabilize crystal lattices. Refine Sellmeier equations using phase-matching angle data to optimize refractive index matching. Single-crystal growth via slow evaporation improves thermostability (e.g., N-benzyl derivatives stable up to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
